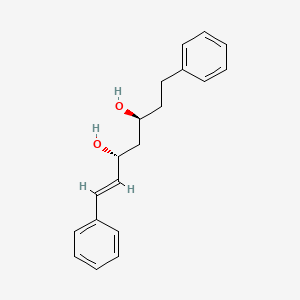
(E,3R,5S)-1,7-diphenylhept-1-ene-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,3R,5S)-1,7-diphenylhept-1-ene-3,5-diol is a chiral compound with significant potential in various scientific fields It is characterized by its unique structure, which includes two phenyl groups and hydroxyl groups on the third and fifth carbon atoms of the heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,3R,5S)-1,7-diphenylhept-1-ene-3,5-diol typically involves the hydrovinylation of nopadiene, followed by a series of transformations. One common method includes the hydroboration of nopadiene with 9-borobicyclo[3.3.1]nonane (9-BBN), followed by oxidation to yield a primary alcohol. Subsequent Swern oxidation of this alcohol produces an aldehyde, which is then reacted with 2,4-dinitrophenylhydrazine to afford the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale hydroboration and oxidation processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E,3R,5S)-1,7-diphenylhept-1-ene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Swern oxidation conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of 1,7-diphenylheptane-3,5-diol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
(E,3R,5S)-1,7-diphenylhept-1-ene-3,5-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (E,3R,5S)-1,7-diphenylhept-1-ene-3,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
(3S,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol: A stereoisomer with different spatial arrangement of the hydroxyl groups.
(3R,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol: Another stereoisomer with similar structure but different biological activities.
Uniqueness
(E,3R,5S)-1,7-diphenylhept-1-ene-3,5-diol is unique due to its specific stereochemistry, which influences its reactivity and biological activity. The presence of both phenyl and hydroxyl groups provides a versatile platform for various chemical transformations and interactions, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C19H22O2 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(E,3R,5S)-1,7-diphenylhept-1-ene-3,5-diol |
InChI |
InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18-21H,12,14-15H2/b13-11+/t18-,19-/m0/s1 |
InChI Key |
YSRHCYXKOMRFPK-VDYYAZEHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C[C@H](/C=C/C2=CC=CC=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(C=CC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(4-Chloro-benzyl)-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylen-2-yl]-2,2-dimethyl-propionic acid](/img/structure/B14755053.png)
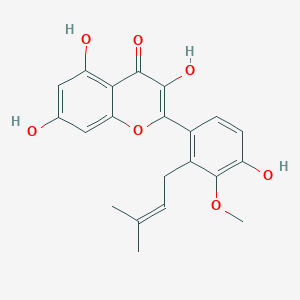
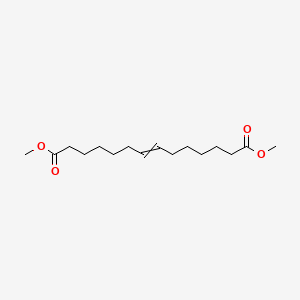


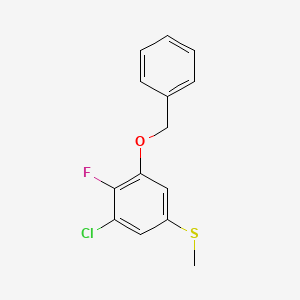
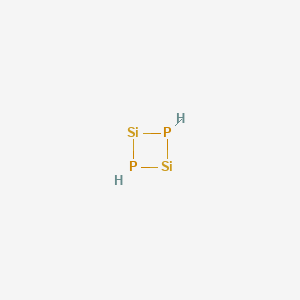
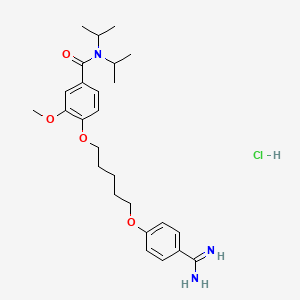
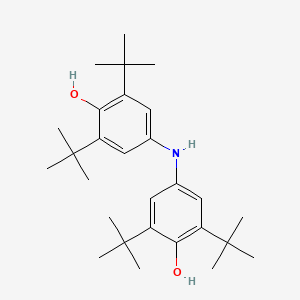
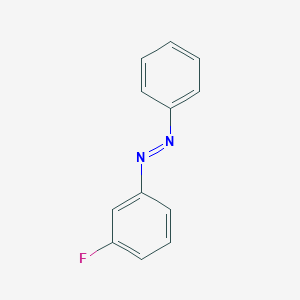

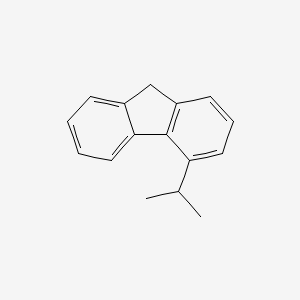
![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
